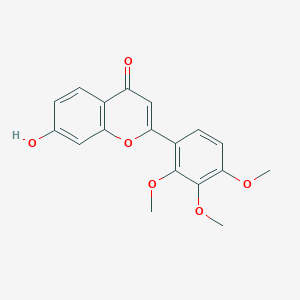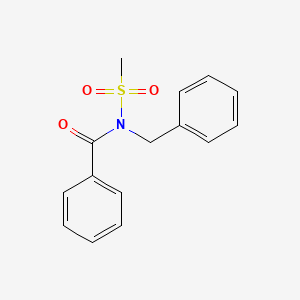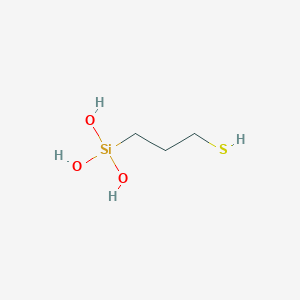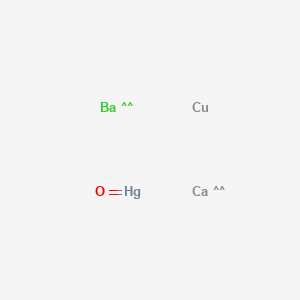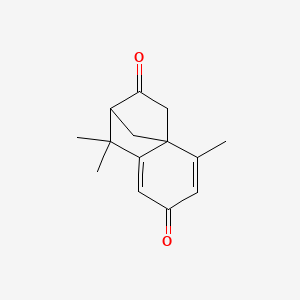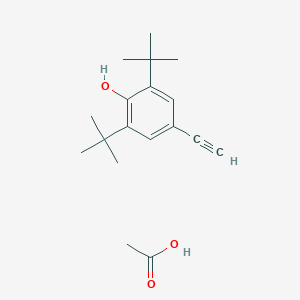
Acetic acid;2,6-ditert-butyl-4-ethynylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2,6-ditert-butyl-4-ethynylphenol is a chemical compound that combines the properties of acetic acid and a substituted phenol This compound is known for its unique structural features, which include two tert-butyl groups and an ethynyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,6-ditert-butyl-4-ethynylphenol typically involves the following steps:
Formation of 2,6-ditert-butylphenol: This can be achieved through the alkylation of phenol with isobutylene in the presence of an acid catalyst.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where 2,6-ditert-butylphenol is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Acetylation: The final step involves the acetylation of the ethynyl-substituted phenol using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The tert-butyl groups can be substituted under specific conditions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Ethyl-substituted phenols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Acetic acid;2,6-ditert-butyl-4-ethynylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the phenolic structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical formulations.
Mechanism of Action
The mechanism of action of acetic acid;2,6-ditert-butyl-4-ethynylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the ethynyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Ditert-butylphenol: Lacks the ethynyl and acetyl groups, making it less reactive in certain chemical reactions.
4-Ethynylphenol: Lacks the tert-butyl groups, resulting in different steric and electronic properties.
Acetic acid: A simple carboxylic acid without the phenolic structure, leading to different chemical behavior.
Uniqueness
Acetic acid;2,6-ditert-butyl-4-ethynylphenol is unique due to the combination of its structural elements, which confer distinct reactivity and potential applications. The presence of both tert-butyl and ethynyl groups on the phenol ring enhances its stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
126739-17-1 |
|---|---|
Molecular Formula |
C18H26O3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
acetic acid;2,6-ditert-butyl-4-ethynylphenol |
InChI |
InChI=1S/C16H22O.C2H4O2/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7;1-2(3)4/h1,9-10,17H,2-7H3;1H3,(H,3,4) |
InChI Key |
TWZLGMBZZRFSAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Iodo-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14271900.png)
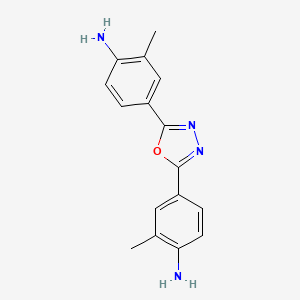

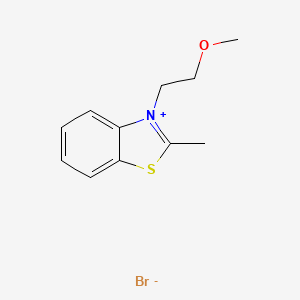

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14271948.png)

![4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal](/img/structure/B14271956.png)
